molecular formula C28H32O6 B1261907 Resiniferonol 9,13,14-ortho-phenylacetate

Resiniferonol 9,13,14-ortho-phenylacetate

Cat. No.: B1261907
M. Wt: 464.5 g/mol
InChI Key: FFKXTXJQZGIKQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Resiniferonol 9,13,14-ortho-phenylacetate is a complex organic compound with a unique pentacyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Resiniferonol 9,13,14-ortho-phenylacetate typically involves multiple steps, starting from simpler organic molecules. The synthetic route may include:

    Formation of the core pentacyclic structure: This can be achieved through a series of cyclization reactions.

    Introduction of functional groups: Hydroxyl, hydroxymethyl, and prop-1-en-2-yl groups are introduced through selective functionalization reactions.

    Final modifications: Any additional modifications to achieve the desired compound structure.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes:

    Scaling up reaction conditions: Ensuring that the reactions can be performed efficiently on a larger scale.

    Purification processes: Implementing methods such as crystallization, distillation, or chromatography to purify the final product.

    Quality control: Ensuring the consistency and purity of the compound through rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

Resiniferonol 9,13,14-ortho-phenylacetate can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl and hydroxymethyl groups can be oxidized to form carbonyl compounds.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: Functional groups can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reducing agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution reagents: Such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Resiniferonol 9,13,14-ortho-phenylacetate has various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of Resiniferonol 9,13,14-ortho-phenylacetate involves its interaction with specific molecular targets and pathways. These may include:

    Molecular targets: Enzymes, receptors, or other proteins that the compound binds to.

    Pathways involved: Biological pathways that are modulated by the compound, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Resiniferonol 9,13,14-ortho-phenylacetate include:

    Other pentacyclic compounds: Compounds with similar pentacyclic structures but different functional groups.

    Hydroxylated derivatives: Compounds with hydroxyl groups in different positions.

Properties

IUPAC Name

13-benzyl-6-hydroxy-8-(hydroxymethyl)-4,17-dimethyl-15-prop-1-en-2-yl-12,14,18-trioxapentacyclo[11.4.1.01,10.02,6.011,15]octadeca-3,8-dien-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32O6/c1-16(2)26-12-18(4)28-21(11-20(15-29)13-25(31)22(28)10-17(3)23(25)30)24(26)32-27(33-26,34-28)14-19-8-6-5-7-9-19/h5-11,18,21-22,24,29,31H,1,12-15H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFKXTXJQZGIKQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2(C3C4C1(C5C=C(C(=O)C5(CC(=C4)CO)O)C)OC(O3)(O2)CC6=CC=CC=C6)C(=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Resiniferonol 9,13,14-ortho-phenylacetate
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Resiniferonol 9,13,14-ortho-phenylacetate
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Resiniferonol 9,13,14-ortho-phenylacetate
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Resiniferonol 9,13,14-ortho-phenylacetate
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Reactant of Route 6
Resiniferonol 9,13,14-ortho-phenylacetate

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